Angiogenesis inhibitor 4

Description

Properties

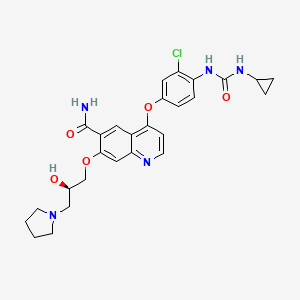

Molecular Formula |

C27H30ClN5O5 |

|---|---|

Molecular Weight |

540.0 g/mol |

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-[(2R)-2-hydroxy-3-pyrrolidin-1-ylpropoxy]quinoline-6-carboxamide |

InChI |

InChI=1S/C27H30ClN5O5/c28-21-11-18(5-6-22(21)32-27(36)31-16-3-4-16)38-24-7-8-30-23-13-25(20(26(29)35)12-19(23)24)37-15-17(34)14-33-9-1-2-10-33/h5-8,11-13,16-17,34H,1-4,9-10,14-15H2,(H2,29,35)(H2,31,32,36)/t17-/m1/s1 |

InChI Key |

WOENTQIIKWUFEI-QGZVFWFLSA-N |

Isomeric SMILES |

C1CCN(C1)C[C@H](COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |

Canonical SMILES |

C1CCN(C1)CC(COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Core Mechanism of Action of a Multi-Targeted Angiogenesis Inhibitor (AI-4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both physiological and pathological conditions.[1] While essential for growth, development, and wound healing, uncontrolled angiogenesis is a hallmark of several diseases, most notably cancer.[1][2][3] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, and the newly formed vessels provide a route for metastatic dissemination.[3][4] Consequently, inhibiting tumor angiogenesis has become a cornerstone of modern cancer therapy.[2][3][4]

Core Signaling Pathways in Angiogenesis and Points of Inhibition

1. The VEGF/VEGFR-2 Signaling Pathway

The VEGF signaling pathway is one of the most well-characterized and critical regulators of angiogenesis.[6] The binding of VEGF-A to its primary receptor, VEGFR-2 (also known as KDR or Flk-1), on endothelial cells initiates a cascade of downstream signaling events.[6][7][8] This activation leads to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for the formation of new blood vessels.[6][8][9]

The key steps in this pathway include the dimerization and autophosphorylation of VEGFR-2 upon ligand binding, which creates docking sites for various signaling proteins.[7] This leads to the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which mediate the angiogenic effects of VEGF.[6][8][9]

References

- 1. bosterbio.com [bosterbio.com]

- 2. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 3. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiogenesis Inhibitors - NCI [cancer.gov]

- 5. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

The Discovery and Synthesis of (E)-3-(3-methoxyphenyl)propenoic Acid: A Novel Angiogenesis Inhibitor

An In-Depth Technical Guide for Drug Development Professionals

The inhibition of angiogenesis, the formation of new blood vessels, represents a cornerstone of modern cancer therapy. By cutting off the blood supply that tumors require to grow and metastasize, anti-angiogenic agents serve as a critical tool in the oncology arsenal. This whitepaper provides a detailed examination of a promising small molecule angiogenesis inhibitor, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), also known as 3-methoxycinnamic acid. We will explore its discovery, a high-yield synthesis protocol, mechanism of action, and the experimental data supporting its anti-angiogenic activity.

Discovery and Rationale

(E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) emerged as a candidate for anti-angiogenic research due to its structural similarity to known bioactive compounds. Specifically, it shares a core structure with ferulic acid (4-hydroxy-3-methoxycinnamic acid), a compound recognized for its anti-angiogenic properties.[1] Prior research had also identified 3MPCA as having anti-inflammatory and analgesic effects, with a stronger inhibitory action on COX-2 than aspirin.[1] The well-established link between COX-2 inhibition and the suppression of angiogenesis further strengthened the rationale for investigating 3MPCA's potential in this domain.[1]

Synthesis Protocol: Knoevenagel Condensation

The synthesis of 3MPCA is efficiently achieved through a Knoevenagel condensation reaction. An optimized method utilizing microwave irradiation has been reported to significantly improve reaction time and yield compared to conventional heating methods, which previously produced a 70% yield over 5 hours.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 3MPCA[1]

-

Reactants:

-

m-methoxybenzaldehyde (5 mmol)

-

Malonic acid (7.5 mmol)

-

Morpholine (0.2 ml, 2.5 mmol) - acting as a catalyst.

-

-

Procedure:

-

Combine m-methoxybenzaldehyde, malonic acid, and morpholine in a suitable reaction vessel.

-

Mix the components until a homogenous mixture is achieved.

-

Subject the mixture to microwave irradiation at 400 Watts.

-

Monitor the reaction until completion.

-

Upon completion, proceed with standard workup and purification procedures to isolate the final product, (E)-3-(3-methoxyphenyl)propenoic acid.

-

-

Yield: This microwave-assisted method has been reported to achieve a high yield of 89%.[1][2][3][4][5]

Mechanism of Action: Targeting FGFR-1

Molecular docking studies have been conducted to elucidate the mechanism behind 3MPCA's anti-angiogenic effects. The results of these in silico analyses suggest that 3MPCA acts by inhibiting the Fibroblast Growth Factor Receptor 1 (FGFR-1) .[1][2][6] FGFR-1 is a receptor tyrosine kinase that plays a critical role in angiogenesis.[7][8][9] Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR-1 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and new blood vessel formation.[7][9][10] By binding to and inhibiting FGFR-1, 3MPCA effectively blocks these pro-angiogenic signals.

In Vivo Evaluation: Chick Chorioallantoic Membrane (CAM) Assay

The anti-angiogenic activity of 3MPCA was evaluated in vivo using the well-established Chick Chorioallantoic Membrane (CAM) assay. This model provides a robust and easily observable vascular network, making it ideal for screening potential angiogenesis inhibitors.[1]

Experimental Protocol: CAM Assay[1][2][3][4]

-

Model: Fertilized chicken eggs, incubated to allow for the development of the CAM.

-

Induction of Angiogenesis: Angiogenesis is induced by applying basic Fibroblast Growth Factor (b-FGF) to the CAM, typically on a paper disc.

-

Test Substance Application:

-

Solutions of 3MPCA are prepared at various concentrations.

-

The test substance is applied directly to the b-FGF-impregnated paper disc on the CAM. In the cited study, dosages of 30 ng and 60 ng of 3MPCA were used.

-

-

Controls:

-

Positive Control: Celecoxib (60 ng), a known angiogenesis inhibitor, is used for comparison.

-

Negative Control: A vehicle control (solvent only) is used to establish a baseline for b-FGF-induced angiogenesis.

-

-

Observation and Quantification:

-

After a set incubation period, the CAM is observed for the formation of new blood vessels around the paper disc.

-

The degree of neovascularization is quantified. Histopathological observation using hematoxylin and eosin staining can be performed to assess the density and growth of endothelial cells in the new capillaries.[11]

-

The percentage of inhibition is calculated by comparing the vascularization in the treated groups to the negative control.

-

Quantitative Data Summary

The efficacy of 3MPCA was quantified by its ability to inhibit the growth of endothelial cells in the newly formed capillaries on the CAM. The results demonstrated a dose-dependent inhibitory effect.

| Compound | Dosage | Angiogenesis Inhibition (% Decrease in Endothelial Cell Growth) | Predicted LD50 (rat) |

| 3MPCA | 30 ng | 41.7% | 1772 mg/kg |

| 3MPCA | 60 ng | Up to 83% | 1772 mg/kg |

| Celecoxib | 60 ng | 83% | Not Reported in Study |

| (Data sourced from Ekowati et al.)[1][2][3][4] |

Toxicity prediction for 3MPCA was performed using the ProTox II online program, which estimated an LD50 of 1772 mg/kg, suggesting low toxicity.[1][2][3][4]

Conclusion

(E)-3-(3-methoxyphenyl)propenoic acid is a promising, synthetically accessible small molecule that demonstrates potent anti-angiogenic activity in vivo. Its efficacy is comparable to the known inhibitor celecoxib at similar dosages. The proposed mechanism of action through the inhibition of the FGFR-1 signaling pathway provides a clear direction for further mechanistic studies and drug development efforts. Coupled with a high-yield, rapid synthesis method and a favorable predicted toxicity profile, 3MPCA stands out as a strong candidate for further pre-clinical and clinical investigation as a novel cancer therapeutic.

References

- 1. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid | Semantic Scholar [semanticscholar.org]

- 6. FGFR-1 protein: Significance and symbolism [wisdomlib.org]

- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic pharmacological analysis of agonistic and antagonistic fibroblast growth factor receptor 1 MAbs reveals a similar unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid [wisdomlib.org]

In Vitro Characterization of Angiogenesis Inhibitor 4 (AI-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The reliance of solid tumors on a dedicated blood supply for growth and dissemination is a well-established hallmark of cancer. Tumors orchestrate the formation of new blood vessels by secreting various pro-angiogenic factors, with the Vascular Endothelial Growth Factor (VEGF) family and their receptors being the most prominent.[1][2] Specifically, the interaction of VEGF-A with VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks.[3]

Mechanism of Action: Targeting the VEGF Signaling Pathway

References

The Identification and Validation of Angiogenesis Inhibitor 4 (AI-4) as a Potent Anti-Angiogenic Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction to Angiogenesis and the Role of VEGFR2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1] Solid tumors, in particular, rely on the establishment of a dedicated blood supply to grow beyond a few millimeters in size and to metastasize to distant organs.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis.[4][5] VEGF-A, a key member of the VEGF family, binds to its receptor, VEGFR2, on the surface of endothelial cells, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and ultimately, new blood vessel formation.[4][5][6] Consequently, inhibiting the VEGF/VEGFR2 signaling axis has become a cornerstone of modern anti-cancer therapy.[3][7]

Key Signaling Pathways in Angiogenesis

-

VEGF Signaling: As the most prominent pro-angiogenic pathway, VEGF-A binding to VEGFR2 triggers the activation of multiple downstream cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[4][6][8]

-

Fibroblast Growth Factor (FGF) Signaling: The FGF pathway, through FGF binding to its receptors (FGFRs), also plays a significant role in stimulating endothelial cell proliferation and migration.[9][10][11] There is considerable crosstalk between the FGF and VEGF signaling pathways.

-

Platelet-Derived Growth Factor (PDGF) Signaling: The PDGF pathway is primarily involved in the recruitment and maturation of pericytes, which stabilize newly formed blood vessels.[12][13] PDGF can also indirectly promote angiogenesis by upregulating VEGF expression.[12]

-

Angiopoietin-Tie Signaling: This pathway, consisting of angiopoietins (Ang1 and Ang2) and their Tie receptors (Tie1 and Tie2), is critical for vessel maturation and stability.[14][15][16][17] Ang1 promotes vessel stabilization, while Ang2 can act as an antagonist to Ang1, leading to vessel destabilization and priming for angiogenesis in the presence of other growth factors like VEGF.[14][16]

Below are diagrams illustrating the core signaling pathways relevant to angiogenesis.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Angiogenesis Model - Creative Biolabs [creative-biolabs.com]

- 3. Angiogenesis Inhibitors - NCI [cancer.gov]

- 4. cusabio.com [cusabio.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 11. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Angiopoietin—Tie System: Common Signaling Pathways for Angiogenesis, Cancer, and Inflammation | Obgyn Key [obgynkey.com]

- 15. Targeting the Angiopoietin/Tie Pathway: Prospects for Treatment of Retinal and Respiratory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. altmeyers.org [altmeyers.org]

Preclinical Evaluation of Angiogenesis Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a synthesized representation of the preclinical evaluation of a hypothetical compound designated "Angiogenesis Inhibitor 4." This document consolidates data and methodologies from various public sources to provide a comprehensive overview of a typical preclinical assessment for a novel anti-angiogenic agent. "this compound" as described herein does not refer to a single, universally recognized molecule but serves as an illustrative example.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies. This compound is a novel small molecule designed to potently and selectively inhibit key kinases in the VEGF signaling cascade, thereby disrupting tumor-associated neovascularization. This document provides an in-depth technical overview of the preclinical data supporting the development of this compound as a promising anti-cancer therapeutic.

Mechanism of Action

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR-2 leads to a significant reduction in tumor angiogenesis.

Signaling Pathway Diagram

Caption: VEGF Signaling Pathway and the inhibitory action of this compound.

In Vitro Efficacy

A series of in vitro assays were conducted to evaluate the anti-angiogenic potential of this compound.

Data Summary

| Assay Type | Cell Line | Endpoint | IC50 / Inhibition |

| VEGFR-2 Kinase Assay | - | Enzyme Inhibition | 97 nM[2] |

| Cell Proliferation (MTT) | HUVEC | Cell Viability | 3.17 µM[2] |

| Cell Proliferation (MTT) | HCT 116 (Colon) | Cell Viability | 29.3 ± 1.9 µM[3] |

| Tube Formation Assay | HUVEC | Tube Length | 60% inhibition at 0.05 µM[1] |

| Cell Migration (Wound Healing) | HUVEC | Wound Closure | Significant inhibition at 1 µM |

| Cell Adhesion Assay | HUVEC | Adhesion to Collagen | Dose-dependent inhibition[4] |

Experimental Protocols

VEGFR-2 Kinase Assay: The inhibitory effect of this compound on VEGFR-2 kinase activity was determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a synthetic substrate by recombinant human VEGFR-2 kinase domain in the presence of ATP. The reaction was initiated by adding ATP and terminated after 60 minutes. The amount of phosphorylated substrate was quantified using a luminescence-based detection method.

HUVEC Proliferation Assay (MTT): Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm was measured, and the IC50 value was calculated.

Tube Formation Assay: HUVECs were seeded onto a layer of Matrigel in a 96-well plate. The cells were then treated with this compound and incubated for 6-8 hours to allow for the formation of capillary-like structures. The extent of tube formation was visualized by microscopy and quantified by measuring the total tube length.[3]

Experimental Workflow: In Vitro Assays

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Efficacy

The anti-angiogenic and anti-tumor activities of this compound were evaluated in various in vivo models.

Data Summary

| Model | Species | Endpoint | Result |

| Chick Chorioallantoic Membrane (CAM) | Chicken Embryo | Inhibition of Neovascularization | Significant reduction in blood vessel formation |

| Zebrafish Angiogenesis Assay | Zebrafish Embryo | Inhibition of Intersegmental Vessel Growth | Dose-dependent inhibition of angiogenesis |

| Matrigel Plug Assay | Mouse | Hemoglobin Content | Reduced neovascularization in the Matrigel plug[5] |

| Prostate Cancer Xenograft (PC3) | Mouse | Tumor Growth Inhibition | Significant reduction in tumor volume |

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated for 8 days. A window was made in the shell to expose the CAM. A filter disc containing this compound was placed on the CAM. After 48 hours of incubation, the CAM was examined for changes in blood vessel formation.[4]

Zebrafish Angiogenesis Assay: Transgenic zebrafish embryos with fluorescently labeled blood vessels were used. Embryos at 3 hours post-fertilization were treated with different concentrations of this compound. At 30 hours post-fertilization, the development of intersegmental vessels was observed and quantified using fluorescence microscopy.[6]

Prostate Cancer Xenograft Model: PC3 human prostate cancer cells were subcutaneously injected into immunodeficient mice. When tumors reached a palpable size, mice were treated with this compound or vehicle control daily. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.[5]

Experimental Workflow: In Vivo Xenograft Model

Caption: Workflow for the in vivo xenograft model evaluation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic and toxicology studies were conducted to assess the drug-like properties of this compound.

Data Summary

| Parameter | Value |

| Plasma Half-life (T1/2) | 4.44 ± 4.1 h (oral)[7] |

| Time to Cmax (Tmax) | 0.417 h (oral)[7] |

| Cytotoxicity (Normal Cells) | Low toxicity to non-malignant cell lines[6] |

Experimental Protocols

Pharmacokinetic Study: The pharmacokinetic profile of this compound was evaluated in mice after a single oral or intravenous administration. Blood samples were collected at various time points, and the plasma concentrations of the compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.[7]

In Vitro Cytotoxicity Against Normal Cells: The cytotoxic effect of this compound on normal human cell lines, such as human hepatocytes (LO2) and human embryonic kidney cells (293T), was assessed using the MTT assay. The IC50 values were determined and compared to those obtained for cancer cell lines to evaluate selectivity.[6]

Conclusion

The preclinical data for this compound demonstrate its potent anti-angiogenic and anti-tumor activities. It effectively inhibits VEGFR-2 kinase activity, leading to the suppression of endothelial cell proliferation, migration, and tube formation in vitro. In vivo, this compound shows significant inhibition of angiogenesis in multiple models and reduces tumor growth in a xenograft model. The compound also exhibits a favorable preliminary pharmacokinetic and safety profile. These findings strongly support the continued development of this compound as a novel therapeutic agent for the treatment of cancer.

References

- 1. Identification of novel angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03200D [pubs.rsc.org]

An In-depth Technical Guide to the Signaling Pathways of Type IV Collagen-Derived Angiogenesis Inhibitors

Disclaimer: The term "Angiogenesis Inhibitor 4" does not refer to a specific, recognized molecule in scientific literature. This guide focuses on a significant class of endogenous angiogenesis inhibitors derived from Type IV collagen , which are sometimes referred to in this context. These inhibitors—Arresten, Canstatin, and Tumstatin—are non-collagenous (NC1) domains of different alpha chains of type IV collagen, a key component of the basement membrane.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3][4] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a key therapeutic strategy.[1][2][5] The basement membrane, a specialized part of the extracellular matrix, contains powerful endogenous inhibitors of this process. Proteolytic cleavage of Type IV collagen can release these fragments, which play a crucial role in regulating endothelial cell behavior.[1]

This guide details the signaling pathways of three prominent Type IV collagen-derived inhibitors: Arresten, Canstatin, and Tumstatin.

Core Signaling Pathways and Mechanisms of Action

These inhibitors primarily exert their anti-angiogenic effects by binding to specific integrin receptors on the surface of endothelial cells. This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of cell proliferation, migration, and survival, and can induce apoptosis.[1][6]

Arresten is the 26 kDa NC1 domain from the α1 chain of type IV collagen.[1] Its primary mechanism involves binding to the α1β1 integrin on endothelial cells. This engagement disrupts downstream signaling crucial for angiogenesis.

Key Signaling Events:

-

Targeting Integrin α1β1: Arresten directly binds to the α1β1 integrin.

-

Inhibition of MAPK Pathway: This binding blocks the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is essential for endothelial cell proliferation and migration.[1]

-

Induction of Apoptosis: Arresten has been shown to induce apoptosis in endothelial cells.[1]

Canstatin is the 24 kDa NC1 domain of the α2 chain of type IV collagen.[1] It targets αvβ3 and αvβ5 integrins and induces apoptosis through a mitochondrial pathway.

Key Signaling Events:

-

Targeting Integrins: Canstatin binds to αvβ3 and αvβ5 integrins on endothelial cells.

-

Caspase Activation: This interaction leads to the activation of caspase-8 and caspase-9, key initiators and executioners of the apoptotic cascade.

-

Mitochondrial Damage: The signaling initiated by Canstatin can lead to mitochondrial damage, further promoting apoptosis.[1]

Tumstatin, the NC1 domain of the α3 chain of type IV collagen, also targets αvβ3 integrin. Its mechanism is unique as it inhibits protein synthesis.

Key Signaling Events:

-

Targeting αvβ3 Integrin: Tumstatin binds specifically to the αvβ3 integrin on endothelial cells.

-

Inhibition of Protein Synthesis: This binding leads to the inhibition of protein synthesis, a mechanism that is relatively specific to endothelial cells.[1]

-

FAK/PI3K/AKT Pathway Inhibition: The interaction with αvβ3 prevents the activation of Focal Adhesion Kinase (FAK) and the subsequent Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pro-survival pathway for cells.

Quantitative Data Summary

The following tables summarize the inhibitory activities of these molecules as documented in preclinical studies.

Table 1: Inhibition of Endothelial Cell Proliferation

| Inhibitor | Target Cells | Stimulant | Approx. IC50 | Citation |

|---|---|---|---|---|

| Arresten | Human Endothelial Cells | bFGF | Dose-dependent | [1] |

| Canstatin | Human Endothelial Cells | FCS | Dose-dependent | [1] |

| Tumstatin | Bovine Aortic Endothelial | None | ~125 nM |[1] |

bFGF: basic Fibroblast Growth Factor; FCS: Fetal Calf Serum; IC50: Half maximal inhibitory concentration.

Table 2: Effects on Angiogenesis-Related Cell Functions

| Inhibitor | Function Inhibited | Key Molecular Target | Citation |

|---|---|---|---|

| Arresten | Cell Migration, Tube Formation | α1β1 Integrin | [1] |

| Canstatin | Cell Migration, Tube Formation | αvβ3, αvβ5 Integrins | [1] |

| Tumstatin | Protein Synthesis, Proliferation | αvβ3 Integrin |[1] |

Experimental Protocols

The study of Type IV collagen-derived inhibitors relies on a set of standard in vitro angiogenesis assays.

Objective: To quantify the effect of an inhibitor on the proliferation of endothelial cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells).

Methodology:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium containing various concentrations of the inhibitor (e.g., Canstatin) and a pro-angiogenic stimulant (e.g., FCS or VEGF). Include positive (stimulant only) and negative (low-serum medium only) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will convert MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Objective: To assess the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel (a basement membrane extract) and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a low-serum medium.

-

Treatment: Add the inhibitor (e.g., Arresten) at various concentrations to the respective wells.

-

Incubation: Incubate the plate for 4-18 hours at 37°C.

-

Visualization: Observe the formation of tube-like networks using a microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.

Objective: To detect changes in the phosphorylation state of key signaling proteins (e.g., ERK, Akt) following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Grow endothelial cells to near confluence, serum-starve them, and then treat with the inhibitor (e.g., Tumstatin) for a specific duration, followed by stimulation with a growth factor like VEGF.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.

References

- 1. Type IV collagen-derived Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiogenesis Inhibitors - NCI [cancer.gov]

- 3. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]

structural biology of Angiogenesis inhibitor 4

An In-depth Technical Guide to the Structural Biology of Platelet Factor 4 (PF-4/CXCL4): An Endogenous Angiogenesis Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the structural biology of Platelet Factor 4 (PF-4), a key endogenous inhibitor of angiogenesis. Given the absence of a formally designated "Angiogenesis Inhibitor 4" in widespread scientific literature, this document focuses on PF-4, a chemokine with significant anti-angiogenic properties, also known by the systematic name Chemokine (C-X-C motif) ligand 4 (CXCL4).

Introduction to Platelet Factor 4 (PF-4)

Platelet Factor 4 (PF-4) is a small cytokine belonging to the CXC chemokine family, stored in the alpha-granules of platelets and released upon their activation.[1][2] It plays a crucial role in various physiological and pathological processes, including blood coagulation, inflammation, and, notably, the inhibition of angiogenesis.[3][4][5] The anti-angiogenic effects of PF-4 are of significant interest in cancer research and the development of novel therapeutics, as it can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7]

Molecular Structure of PF-4

The functional form of human PF-4 is a homotetramer, with each identical subunit consisting of 70 amino acids and having a molecular weight of approximately 7.8 kDa.[2][8] The total molecular weight of the tetrameric complex is about 31.13 kDa.[9]

The crystal structure of recombinant human PF-4 has been resolved to a resolution of 2.4 Å.[10] This structural data reveals that the four polypeptide chains assemble into a compact, globular tetrameric unit. A key feature of the PF-4 tetramer is a positively charged ring of lysine and arginine residues that encircles the molecule, creating multiple potential binding sites for negatively charged molecules like heparin.[10][11]

The secondary structure of each monomer is characterized by an antiparallel beta-sheet core and a C-terminal alpha-helix.[12] The N-terminal residues form antiparallel beta-sheet-like structures that mediate noncovalent associations between dimers, stabilizing the overall tetrameric structure.[10] Disulfide bonds are present between cysteine residues at positions 10 and 36, and 12 and 52, which are inferred from homology with beta-thromboglobulin.[8]

Structural Data Summary

| Parameter | Value | Reference |

| Resolution | 2.00 - 2.4 Å | [9][10] |

| Molecular Weight (Monomer) | ~7.8 kDa | [2] |

| Molecular Weight (Tetramer) | ~31.13 kDa | [9] |

| Number of Residues (Monomer) | 70 | [8] |

| Secondary Structure | Antiparallel beta-sheets, C-terminal alpha-helix | [12] |

| Quaternary Structure | Homotetramer | [10] |

Mechanism of Anti-Angiogenic Action

PF-4 inhibits angiogenesis through a multi-faceted mechanism, primarily by interfering with the action of key pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[13][14] The proposed mechanisms of action are:

-

Interference with Growth Factor-Proteoglycan Interaction: PF-4 binds to heparan sulfate proteoglycans on the surface of endothelial cells, competing with pro-angiogenic factors like VEGF and bFGF that require these proteoglycans for efficient receptor binding and signaling.[13][15]

-

Direct Interaction with Pro-Angiogenic Growth Factors: PF-4 can directly bind to growth factors like VEGF and FGF, inhibiting their ability to interact with their respective receptors on endothelial cells.[6][13] This interaction can also abrogate the dimerization of these growth factors, which is a critical step in receptor activation.[6][16]

-

Activation of Inhibitory Signaling Pathways: PF-4 can bind to the CXCR3-B receptor, a splice variant of the chemokine receptor CXCR3, on endothelial cells.[13][14] This interaction is thought to induce inhibitory signals that counteract the pro-proliferative and pro-migratory signals from angiogenic growth factors.

These mechanisms collectively lead to the inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[2][14]

Below is a diagram illustrating the signaling pathways involved in the anti-angiogenic action of PF-4.

Figure 1: Signaling pathways of PF-4's anti-angiogenic action.

Quantitative Data on PF-4's Anti-Angiogenic Activity

Several studies have quantified the inhibitory effects of PF-4 on various aspects of angiogenesis. The following table summarizes some of the key quantitative findings.

| Assay | Target | Inhibitor | IC50 / Kd | Reference |

| Cell Proliferation | Multiple Myeloma Endothelial Cells (MMECs) | PF-4 | 8 µM | [7] |

| Cell Proliferation | Multiple Myeloma Cell Lines (U266 and NCI-H929) | PF-4 | 4 µM | [7] |

| Growth Factor Binding | 125I-VEGF165 to coated wells | PF-4 | Kd 5 x 10-9 M | [15] |

| Receptor Binding | 125I-FGF-2 to high-affinity sites on endothelial cells | PF-4 | 0.6 µg/mL | [17] |

| Receptor Binding | 125I-FGF-2 to FGFR1 in the presence of heparin | PF-4 peptide (47-70) | 0.35 µmol/L | [17] |

| Receptor Binding | 125I-CXCL10 to CXCR3B | CXCL4 (PF-4) | 7.46 nM | [18] |

| Receptor Binding | 125I-CXCL4 to CXCR3B | CXCL4 (PF-4) | 1.85 nM | [18] |

| Tetramer Formation | Inhibition of PF-4 tetramer formation | PF-4 Antagonists (PF4As) | 20 - 500 µM | [19] |

| Physiological Levels | PF-4 in platelets | - | 12 ± 5 ng/106 platelets | [20] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the structural and functional properties of PF-4 as an angiogenesis inhibitor.

Purification of Platelet Factor 4

A common method for purifying human PF-4 involves a combination of affinity and ion-exchange chromatography.[21][22]

Workflow for PF-4 Purification

Figure 2: Workflow for the purification of Platelet Factor 4.

Detailed Protocol:

-

Preparation of Platelet Extract: Start with outdated platelet concentrates. Perform an initial precipitation with 50% ammonium sulfate.[23]

-

Dialysis: Dialyze the supernatant against a suitable buffer to remove the ammonium sulfate.[23]

-

Heparin-Affinity Chromatography: Apply the dialyzed sample to a heparin-Sepharose affinity column.[22]

-

Washing: Wash the column with a buffer containing 0.5 M NaCl to remove contaminating proteins.[23]

-

Elution: Elute PF-4 from the column using a linear gradient of 0.5 to 3.0 M NaCl. PF-4 typically elutes at a concentration of 0.9 to 1.0 M NaCl.[23]

-

Ion-Exchange Chromatography: For higher purity, further purify the eluted fractions using FPLC ion-exchange chromatography.[21]

-

Purity Assessment: Analyze the purity of the final sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which should reveal a single band corresponding to PF-4.[21]

Endothelial Cell Proliferation Assay

This assay is used to determine the inhibitory effect of PF-4 on the proliferation of endothelial cells.

Detailed Protocol:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells in appropriate growth medium.

-

Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the medium with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF or bFGF) and varying concentrations of PF-4. Include a control group with the stimulus but without PF-4.

-

Incubation: Incubate the plates for a period of 48-96 hours.

-

Quantification of Proliferation: Measure cell proliferation using a standard method such as the WST-1 assay, which quantifies metabolically active cells.[7]

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each PF-4 concentration and determine the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to assess the effect of substances on angiogenesis.[24][25]

Workflow for CAM Assay

Figure 3: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Detailed Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.[26]

-

Window Formation: On embryonic day 3, create a small window in the eggshell to expose the CAM.[26]

-

Application of Test Substance: On a later embryonic day (e.g., day 8 or 11), apply the test substance (PF-4) onto the CAM, usually on a carrier such as a filter disk or a gelatin sponge.[25][26]

-

Incubation: Reseal the window and continue incubation for 48-72 hours.

-

Analysis: Open the egg and observe the area of the CAM where the substance was applied. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to a control area.[24]

Conclusion

Platelet Factor 4 is a well-characterized endogenous inhibitor of angiogenesis with a complex and multifaceted mechanism of action. Its ability to interfere with the signaling of key pro-angiogenic growth factors makes it a molecule of significant interest for the development of anti-cancer and other anti-angiogenic therapies. The detailed understanding of its structure and function, supported by the experimental protocols outlined in this guide, provides a solid foundation for further research and drug development efforts in this field.

References

- 1. prospecbio.com [prospecbio.com]

- 2. grokipedia.com [grokipedia.com]

- 3. genecards.org [genecards.org]

- 4. CXCL4 | ACROBiosystems [acrobiosystems.com]

- 5. Frontiers | New perspectives on the induction and acceleration of immune-associated thrombosis by PF4 and VWF [frontiersin.org]

- 6. The control of angiogenesis and tumor invasion by platelet factor-4 and platelet factor-4-derived molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Complete covalent structure of human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Crystal structure of recombinant human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Platelet factor 4: an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Platelet factor-4 inhibits the mitogenic activity of VEGF121 and VEGF165 using several concurrent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. ashpublications.org [ashpublications.org]

- 18. CXCL4 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Rational design and characterization of platelet factor 4 antagonists for the study of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giannoulaklement.com [giannoulaklement.com]

- 21. Improved method for purification of human platelet factor 4 by affinity and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Human platelet factor 4: Purification and characterization by affinity chromatography. Purification of human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

The Pharmacodynamics of Angiogenesis Inhibitors in Preclinical Cell Line Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of angiogenesis inhibitors in various cell lines. The focus is on the cellular mechanisms, key signaling pathways, and experimental methodologies used to characterize the activity of these agents. This document synthesizes data from multiple sources to present a comprehensive resource for professionals in the field of cancer research and drug development.

Introduction to Angiogenesis and its Inhibition in Cancer

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis.[1][2] Tumors stimulate the formation of a dedicated blood supply by releasing pro-angiogenic factors, which allows them to receive the oxygen and nutrients necessary for their expansion.[1][3] The inhibition of tumor-associated angiogenesis is a clinically validated strategy in oncology. Angiogenesis inhibitors are a class of drugs that interfere with the signaling pathways that promote the growth of new blood vessels.[1][4] These agents can act directly on endothelial cells or indirectly by targeting tumor cells and other components of the tumor microenvironment.[5]

The most well-established target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][4][6] VEGF, secreted by tumor cells, binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][4] Another important class of endogenous angiogenesis inhibitors is derived from the extracellular matrix, such as the non-collagenous (NC1) domains of type IV collagen, which include Arresten, Canstatin, and Tumstatin.[7] These fragments can inhibit endothelial cell function by interacting with integrins and other cell surface receptors.[7]

Quantitative Analysis of Angiogenesis Inhibitor Activity in Cell Lines

The in vitro efficacy of angiogenesis inhibitors is commonly assessed using a panel of cancer and endothelial cell lines. The following tables summarize representative quantitative data for two major classes of angiogenesis inhibitors: VEGF pathway inhibitors and type IV collagen-derived inhibitors.

Table 1: In Vitro Activity of a Representative VEGF Pathway Inhibitor

| Cell Line | Cell Type | IC50 (nM) for Proliferation | Apoptosis Induction (% at 100 nM) | Migration Inhibition (% at 100 nM) |

| HUVEC | Human Umbilical Vein Endothelial | 15 | 45 | 70 |

| HMVEC | Human Dermal Microvascular Endothelial | 25 | 40 | 65 |

| A549 | Human Lung Carcinoma | >1000 | <5 | Not significant |

| MCF-7 | Human Breast Adenocarcinoma | >1000 | <5 | Not significant |

| U87-MG | Human Glioblastoma | >1000 | <5 | Not significant |

Table 2: In Vitro Activity of a Representative Type IV Collagen-Derived Inhibitor (e.g., Arresten)

| Cell Line | Cell Type | IC50 (nM) for Proliferation | Apoptosis Induction (% at 250 nM) | Migration Inhibition (% at 250 nM) |

| HUVEC | Human Umbilical Vein Endothelial | 150 | 30 | 55 |

| HMVEC | Human Dermal Microvascular Endothelial | 200 | 25 | 50 |

| A549 | Human Lung Carcinoma | >2000 | <5 | Not significant |

| MCF-7 | Human Breast Adenocarcinoma | >2000 | <5 | Not significant |

| U87-MG | Human Glioblastoma | >2000 | <5 | Not significant |

Key Signaling Pathways Targeted by Angiogenesis Inhibitors

The mechanism of action of angiogenesis inhibitors involves the modulation of critical signaling pathways within endothelial cells.

The VEGF Signaling Pathway

VEGF inhibitors block the binding of VEGF to its receptor, VEGFR2, on endothelial cells. This inhibition prevents receptor dimerization and autophosphorylation, thereby blocking downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for endothelial cell survival, proliferation, and migration.

Caption: VEGF signaling pathway and point of inhibition.

Type IV Collagen-Derived Inhibitor Signaling

Endogenous inhibitors derived from type IV collagen, such as Arresten, bind to α1β1 integrins on the surface of endothelial cells.[7] This interaction disrupts focal adhesions and inhibits downstream signaling, including the mitogen-activated protein kinase (MAPK) pathway, leading to reduced cell migration and tube formation.[7]

Caption: Type IV collagen-derived inhibitor signaling pathway.

Detailed Experimental Protocols

Standardized in vitro assays are essential for the characterization of angiogenesis inhibitors. Below are detailed protocols for key experiments.

Cell Viability/Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for a cell viability/proliferation assay.

Methodology:

-

Cell Seeding: Plate endothelial cells (e.g., HUVEC) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the angiogenesis inhibitor for 24 to 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the ability of an angiogenesis inhibitor to block the migration of endothelial cells towards a chemoattractant.

Methodology:

-

Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., VEGF) to the lower chamber.

-

Cell Seeding: Seed endothelial cells in serum-free media with or without the angiogenesis inhibitor in the upper chamber.

-

Incubation: Incubate for 4-24 hours to allow for cell migration.

-

Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Express the results as the percentage of migration inhibition compared to the untreated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Methodology:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed endothelial cells onto the matrix in the presence or absence of the angiogenesis inhibitor.

-

Incubation: Incubate for 4-18 hours to allow for tube formation.

-

Imaging and Analysis: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Compare the tube formation in treated samples to the untreated control.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins in a cell lysate to understand the molecular mechanism of the inhibitor.

Methodology:

-

Cell Lysis: Treat endothelial cells with the angiogenesis inhibitor for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated VEGFR2, Akt, MAPK) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

The pharmacodynamic evaluation of angiogenesis inhibitors in cell lines is a critical component of preclinical drug development. A thorough characterization using a combination of quantitative assays and mechanistic studies provides a comprehensive understanding of a compound's anti-angiogenic potential. The methodologies and data presented in this guide serve as a foundational resource for researchers working to advance the field of anti-angiogenic cancer therapy.

References

- 1. Angiogenesis Inhibitors - NCI [cancer.gov]

- 2. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 5. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Type IV collagen-derived Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Type IV Collagen-Derived Angiogenesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on a class of endogenous angiogenesis inhibitors derived from type IV collagen: Arresten, Canstatin, and Tumstatin. These non-collagenous (NC1) domain fragments represent a promising avenue for anti-angiogenic therapy in oncology and other diseases characterized by pathological neovascularization. This document details their mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.

Introduction to Type IV Collagen-Derived Angiogenesis Inhibitors

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Tumors recruit their own blood supply by secreting various pro-angiogenic factors.[1] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. The extracellular matrix (ECM) is a reservoir of cryptic anti-angiogenic molecules that are released upon proteolytic cleavage. Among these are Arresten, Canstatin, and Tumstatin, which are derived from the NC1 domains of the α1, α2, and α3 chains of type IV collagen, respectively.[2][3] These endogenous inhibitors have been shown to effectively suppress tumor growth by targeting endothelial cell proliferation, migration, and tube formation.[2][3]

Quantitative Data on Anti-Angiogenic Activity

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of Arresten, Canstatin, and Tumstatin.

Table 1: In Vitro Anti-Angiogenic Activities

| Inhibitor | Assay | Cell Type | Concentration/IC50 | Effect | Reference |

| Arresten | Proliferation | HUVEC | 2-20 µg/mL | Significant inhibition | [4][5] |

| Migration (Wound Healing) | HUVEC | 20 µg/mL | 26.6% reduction in migration rate | [5] | |

| Migration (Transwell) | HUVEC | 20 µg/mL | Significant decrease in migration | [5] | |

| Tube Formation | HUVEC | 20 µg/mL | 54.2% reduction in total length, 38.7% reduction in junction number | [5][6] | |

| Canstatin | Proliferation | HUVEC | 2-20 µg/mL | Significant inhibition | [4][5] |

| Migration (Wound Healing) | HUVEC | 20 µg/mL | 44.5% reduction in migration rate | [5] | |

| Migration (Transwell) | HUVEC | 20 µg/mL | Significant decrease in migration | [5] | |

| Tube Formation | HUVEC | 20 µg/mL | 30.2% reduction in total length, 38.7% reduction in junction number | [5][6] | |

| Tumstatin | Proliferation | HUVEC | Dose-dependent | Inhibition of bFGF stimulated proliferation | [1] |

| Tube Formation | HUVEC | 60 µg/mL | Maximal inhibition | [7] |

Table 2: In Vivo Anti-Tumor Efficacy

| Inhibitor | Tumor Model | Animal Model | Dosage | Effect | Reference |

| Arresten | Squamous Cell Carcinoma Xenograft | Nude Mice | Overexpression in tumor cells | ~70% reduction in proliferative cells, ~50% reduction in blood vessel density | |

| Canstatin | Human Prostate and Renal Cancer Xenograft | Mouse | Not specified | Inhibition of tumor growth at less than half the dose of endostatin | [8] |

| Tumstatin | Various Cancer Models | Mouse | Exogenous administration | Suppression of tumor growth | [1] |

Signaling Pathways

Arresten, Canstatin, and Tumstatin exert their anti-angiogenic effects by binding to specific integrin receptors on the surface of endothelial cells, which triggers downstream signaling cascades that inhibit proliferation, migration, and survival.

Arresten Signaling Pathway

Arresten binds to the α1β1 integrin, leading to the inhibition of the Focal Adhesion Kinase (FAK) and downstream MAPK pathways (Ras/Raf/MEK/ERK).[3] This disruption of signaling ultimately suppresses endothelial cell migration, proliferation, and tube formation.[3]

Arresten signaling cascade.

Canstatin Signaling Pathway

Canstatin interacts with αvβ3 and αvβ5 integrins on endothelial and tumor cells.[8] This binding initiates mitochondrial-dependent apoptosis through the activation of caspase-9 and the Fas-dependent caspase-8 pathway, leading to the activation of caspase-3.[8]

Canstatin-induced apoptotic pathway.

Tumstatin Signaling Pathway

Tumstatin binds to αvβ3 integrin, which leads to the inhibition of the FAK/PI3K/Akt/mTOR signaling pathway.[9][10] This cascade ultimately results in the inhibition of protein synthesis and induction of apoptosis in endothelial cells.[7]

Tumstatin signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of Arresten, Canstatin, and Tumstatin.

Endothelial Cell Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

96-well plates

-

Test inhibitors (Arresten, Canstatin, Tumstatin)

-

Cell proliferation assay kit (e.g., MTS or CellTiter-Glo)

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in EGM.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

-

Replace the medium with fresh EGM containing various concentrations of the test inhibitors. Include a vehicle control.

-

Incubate for 24-72 hours.

-

Add the proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition of cell proliferation compared to the vehicle control.

Endothelial cell proliferation assay workflow.

Wound Healing (Scratch) Assay

This assay assesses the effect of the inhibitors on endothelial cell migration.

Materials:

-

HUVECs

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound healing insert

-

Microscope with a camera

Protocol:

-

Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing an insert.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test inhibitors or vehicle control.

-

Capture images of the wound at 0 hours.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

-

Measure the width of the wound at different time points and calculate the percentage of wound closure.

Wound healing assay workflow.

Transwell Migration Assay

This assay provides a quantitative measure of chemotactic cell migration.

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium and medium with chemoattractant (e.g., VEGF or FBS)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Resuspend HUVECs in serum-free medium and add the cell suspension to the upper chamber of the insert.

-

Add the test inhibitors to the upper or lower chamber.

-

Incubate for 4-24 hours at 37°C and 5% CO₂.

-

Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Transwell migration assay workflow.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures.

Materials:

-

HUVECs

-

Matrigel or other basement membrane extract

-

96-well or 24-well plates

-

Microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Resuspend HUVECs in medium containing the test inhibitors or vehicle control.

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate for 4-18 hours at 37°C and 5% CO₂.

-

Image the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube formation assay workflow.

In Vivo Matrigel Plug Assay

This assay assesses angiogenesis in a living organism.

Materials:

-

Matrigel supplemented with a pro-angiogenic factor (e.g., bFGF or VEGF)

-

Test inhibitors

-

Immunocompromised mice (e.g., nude or SCID)

-

Syringes and needles

Protocol:

-

Mix ice-cold liquid Matrigel with a pro-angiogenic factor and the test inhibitor or vehicle control.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After 7-14 days, excise the Matrigel plugs.

-

Analyze the plugs for blood vessel formation. This can be done by measuring the hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

Quantify the degree of angiogenesis in the inhibitor-treated plugs compared to the control plugs.

In vivo Matrigel plug assay workflow.

Conclusion

Arresten, Canstatin, and Tumstatin are potent endogenous inhibitors of angiogenesis with significant therapeutic potential. Their ability to target multiple facets of the angiogenic process, including endothelial cell proliferation, migration, and tube formation, makes them attractive candidates for the development of novel anti-cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of these promising molecules. Further research is warranted to fully elucidate their pharmacokinetic profiles and to optimize their delivery and efficacy in clinical settings.

References

- 1. n-genetics.com [n-genetics.com]

- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 3. Arresten, a Collagen-Derived Angiogenesis Inhibitor, Suppresses Invasion of Squamous Cell Carcinoma | PLOS One [journals.plos.org]

- 4. Endothelial cell proliferation assay [bio-protocol.org]

- 5. Recombinant Human Arresten and Canstatin Inhibit Angiogenic Behaviors of HUVECs via Inhibiting the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wound healing migration assay (Scratch assay) [protocols.io]

- 7. Human tumstatin and human endostatin exhibit distinct antiangiogenic activities mediated by αvβ3 and α5β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PTEN/Akt pathway dictates the direct alphaVbeta3-dependent growth-inhibitory action of an active fragment of tumstatin in glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluating Angiogenesis Inhibitor 4 in HUVEC Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3][4] Consequently, the inhibition of angiogenesis has become a key focus in cancer therapy.[1][2][3] Human Umbilical Vein Endothelial Cells (HUVECs) are a fundamental in vitro model system for studying the effects of potential therapeutic compounds on endothelial cell behavior. This document provides detailed protocols for assessing the efficacy of "Angiogenesis Inhibitor 4" on HUVEC proliferation, migration, and tube formation.

Disclaimer: "this compound" is used as a representative name. The following protocols are based on established methodologies for evaluating angiogenesis inhibitors in HUVEC assays and may require optimization for a specific, novel compound.

Mechanism of Action: Targeting Angiogenesis Signaling

Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors.[3][5] A primary signaling pathway involved is the Vascular Endothelial Growth Factor (VEGF) pathway.[1][2][5] VEGF, secreted by tumor cells, binds to its receptor (VEGFR) on endothelial cells, triggering a downstream signaling cascade that promotes cell proliferation, migration, and survival.[2][6] Many angiogenesis inhibitors function by targeting key components of this pathway.[1][3]

Experimental Workflow Overview

The evaluation of this compound in HUVEC assays typically follows a structured workflow, progressing from assessing general cytotoxicity and anti-proliferative effects to more specific anti-angiogenic functions like migration and tube formation.

References

- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 2. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiogenesis Inhibitors - NCI [cancer.gov]

- 4. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]

- 5. bosterbio.com [bosterbio.com]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate Angiogenesis Inhibitor 4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Tumor cells release various pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), which stimulate the growth of new vessels to supply the tumor with oxygen and nutrients.[1][4] Angiogenesis inhibitors are compounds that interfere with this process, offering a promising strategy for cancer therapy.[1][2] This document provides detailed protocols for a suite of cell-based assays to characterize the activity of a novel compound, Angiogenesis Inhibitor 4.

The primary target of many angiogenesis inhibitors is the VEGF signaling pathway.[1] VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][4] this compound is hypothesized to disrupt this pathway. The following assays are designed to test this hypothesis by evaluating its effects on key endothelial cell functions.

Core Assays to Assess Anti-Angiogenic Activity

A comprehensive in vitro evaluation of an angiogenesis inhibitor involves multiple assays, each interrogating a specific step in the angiogenic process.[5][6][7] The key assays described here are:

-

Endothelial Cell Proliferation Assay: To determine the effect of the inhibitor on the growth of endothelial cells.

-

Endothelial Cell Migration Assay: To assess the inhibitor's ability to block the directional movement of endothelial cells.

-

Tube Formation Assay: To evaluate the inhibitor's impact on the ability of endothelial cells to form capillary-like structures.

-

Endothelial Cell Apoptosis Assay: To determine if the inhibitor induces programmed cell death in endothelial cells.

Signaling Pathway Overview

A critical signaling pathway in angiogenesis is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells. This interaction triggers a cascade of intracellular events that are essential for the angiogenic process. Understanding this pathway provides a framework for interpreting the results of the cell-based assays.

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[5][8]

Workflow:

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

96-well tissue culture plates

-

This compound

-

Proliferation assay reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)[8]

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM.[8]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in EGM.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or control medium (containing vehicle) to the respective wells.

-

Incubate the plate for 48 to 72 hours.[8]

-

Add the proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 100 µL of CellTiter-Glo® reagent).

-

Incubate for the recommended time (e.g., 4 hours for MTT, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

Data Presentation:

| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 100 ± 5.2 | 0 |

| 0.1 | 92 ± 4.8 | 8 |

| 1 | 65 ± 6.1 | 35 |

| 10 | 30 ± 3.9 | 70 |

| 100 | 5 ± 2.5 | 95 |

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, assesses the ability of this compound to block the chemotactic migration of endothelial cells towards a chemoattractant.[9][10]

Workflow:

Materials:

-

HUVECs

-

24-well plates with Transwell inserts (8 µm pore size)

-

Serum-free endothelial basal medium (EBM)

-

VEGF (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet or DAPI for staining

-

Microscope

Protocol:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of EBM containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of each well.

-

Harvest HUVECs and resuspend them in serum-free EBM at a concentration of 1 x 10^5 cells/mL.

-

Add this compound at various concentrations to the cell suspension.

-

Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate at 37°C for 4-6 hours.[9]

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]

-

Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.

-

Stain the cells with Crystal Violet (0.5% in 25% methanol) for 20 minutes or with DAPI.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the percentage of migration inhibition relative to the control.

Data Presentation:

| Concentration of this compound (µM) | Number of Migrated Cells (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 250 ± 25 | 0 |

| 0.1 | 210 ± 22 | 16 |

| 1 | 115 ± 15 | 54 |

| 10 | 45 ± 8 | 82 |

| 100 | 10 ± 4 | 96 |

Tube Formation Assay

This is a widely used in vitro assay to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[11][12][13][14]

Workflow:

References

- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 2. Angiogenesis Inhibitors - NCI [cancer.gov]

- 3. hopkinsmedicine.org [hopkinsmedicine.org]

- 4. youtube.com [youtube.com]

- 5. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiogenesis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fujifilmcdi.com [fujifilmcdi.com]

- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 10. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. n-genetics.com [n-genetics.com]

- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HU [thermofisher.com]

- 14. ibidi.com [ibidi.com]

Application Notes and Protocols for Angiogenesis Inhibitor (CAS 186611-44-9)

For research use only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and protocols for the use of the Angiogenesis Inhibitor, CAS 186611-44-9, also known as (Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one. This cell-permeable indolinone compound is a small molecule inhibitor that demonstrates anti-angiogenic properties.[1][2][3] It functions as a moderate ATP-competitive inhibitor of human Epidermal Growth Factor Receptor (hEGF-R) tyrosine kinase activity.[1][2] These characteristics make it a valuable tool for researchers studying angiogenesis and developing potential anti-cancer therapeutics.

These notes offer guidance on the solubility of this inhibitor and provide step-by-step protocols for its preparation and application in common in vitro and ex vivo angiogenesis assays.

Product Information

| Characteristic | Value |

| CAS Number | 186611-44-9 |

| Synonyms | (Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 g/mol |

| Appearance | Yellow solid |

| Purity | ≥95% (HPLC) |

| Storage | Store at 2-8°C. Protect from light. |

Solubility Data